N'1,N'2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide
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Overview
Description
N’1,N’2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide is a complex organic compound known for its unique structural properties. This compound features a cyclopropane core with two carbohydrazide groups, each linked to a benzodioxole moiety through a methylene bridge. The presence of the benzodioxole groups imparts significant chemical stability and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between cyclopropane-1,2-dicarbohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’1,N’2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbohydrazide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered hydrazide groups.
Substitution: Substituted benzodioxole derivatives with various functional groups.
Scientific Research Applications
N’1,N’2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’1,N’2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole moieties may interact with biological membranes, enhancing the compound’s ability to penetrate cells and exert its effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: A Schiff base with similar structural features but different biological activities.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Another compound with hydrazide groups but lacking the benzodioxole moieties.
Uniqueness
N’1,N’2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide is unique due to its combination of a cyclopropane core and benzodioxole groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-N,2-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]cyclopropane-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6/c26-20(24-22-8-12-1-3-16-18(5-12)30-10-28-16)14-7-15(14)21(27)25-23-9-13-2-4-17-19(6-13)31-11-29-17/h1-6,8-9,14-15H,7,10-11H2,(H,24,26)(H,25,27)/b22-8+,23-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPFKUQZISVSHO-NZRSMXNRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=CC3=C(C=C2)OCO3)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=CC3=C(OCO3)C=C2)C(=O)N/N=C/C4=CC5=C(OCO5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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